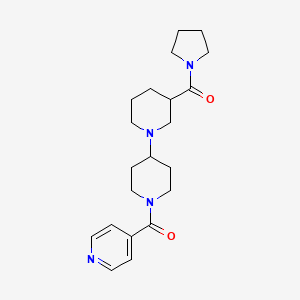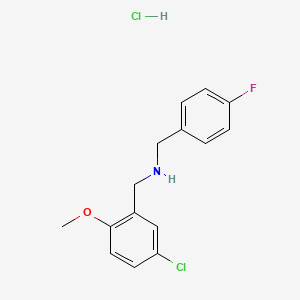![molecular formula C14H15N B5420586 4-[2-(2,4-cyclohexadien-1-yl)vinyl]aniline](/img/structure/B5420586.png)
4-[2-(2,4-cyclohexadien-1-yl)vinyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2,4-cyclohexadien-1-yl)vinyl]aniline is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential applications in various fields, including medicine, biology, and chemistry.
Wirkmechanismus
The mechanism of action of 4-[2-(2,4-cyclohexadien-1-yl)vinyl]aniline varies depending on its application. In the field of medicine, this compound induces apoptosis in cancer cells by activating the caspase pathway. In the field of biology, this compound acts as a fluorescent probe by binding to biological molecules and emitting fluorescence. In the field of chemistry, this compound can undergo various reactions, such as nucleophilic substitution or oxidation, depending on the functional groups present in the molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In the field of medicine, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation. In the field of biology, this compound can be used to image and detect biological molecules. In the field of chemistry, this compound can be used to synthesize various organic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[2-(2,4-cyclohexadien-1-yl)vinyl]aniline in lab experiments include its excellent fluorescent properties and its potential as a building block for the synthesis of various organic compounds. However, the limitations include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 4-[2-(2,4-cyclohexadien-1-yl)vinyl]aniline. In the field of medicine, further studies could be conducted to explore its potential as an anti-cancer agent and anti-inflammatory agent. In the field of biology, further studies could be conducted to explore its potential as a fluorescent probe for imaging and detecting biological molecules. In the field of chemistry, further studies could be conducted to explore its potential as a building block for the synthesis of complex organic molecules. Additionally, further studies could be conducted to explore the potential applications of this compound in other fields of scientific research.
In conclusion, this compound is a chemical compound that has significant potential for various applications in the field of scientific research. Its excellent fluorescent properties, potential as a building block for the synthesis of various organic compounds, and potential as an anti-cancer and anti-inflammatory agent make it an exciting area of study for future research.
Synthesemethoden
The synthesis of 4-[2-(2,4-cyclohexadien-1-yl)vinyl]aniline involves the reaction between 2,4-cyclohexadien-1-one and aniline in the presence of a base catalyst. This reaction yields the desired product, which can be purified through various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[2-(2,4-cyclohexadien-1-yl)vinyl]aniline has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in various animal models.
In the field of biology, this compound has been studied for its potential as a fluorescent probe. This compound has been shown to have excellent fluorescent properties, making it a useful tool for imaging and detecting biological molecules.
In the field of chemistry, this compound has been studied for its potential as a building block for the synthesis of various organic compounds. This compound can be used to synthesize various derivatives, which can be used in the synthesis of complex organic molecules.
Eigenschaften
IUPAC Name |
4-[(E)-2-cyclohexa-2,4-dien-1-ylethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-4,6-12H,5,15H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYSKUJKWIDLEY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=CC1C=CC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC=CC1/C=C/C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-N-methyl-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5420538.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5420539.png)
![3-(isobutylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5420540.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5420548.png)
![4'-fluoro-3'-(hydroxymethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5420550.png)

![3-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-phenyl-2-propen-1-one](/img/structure/B5420569.png)
![6-methyl-1-[(5-methyl-2-furyl)methylene]furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5420571.png)
![3-{[3-(1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5420574.png)
![2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide](/img/structure/B5420579.png)
![1-[1-({6-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5420584.png)

![5-{[(4-methoxybenzyl)(methyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5420592.png)